molecular formula C19H19N3O4 B2661543 Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate CAS No. 939893-66-0

Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B2661543
CAS No.: 939893-66-0
M. Wt: 353.378
InChI Key: DRANMVCCQSSJEB-UHFFFAOYSA-N
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Description

Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate is a spirocyclic compound featuring a fused indole-pyran core. Key structural elements include:

  • A spiro junction at the indole C3 and pyran C4' positions.
  • Substituents: 2'-amino, 3'-cyano, 6'-methyl, and 5'-methyl ester groups on the pyran ring, and a 1-propyl group on the indole nitrogen.
  • Functional groups contribute to its physicochemical properties, such as polarity and solubility.

Properties

IUPAC Name

methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h5-8H,4,9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANMVCCQSSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of an indole derivative with a cyanoacetic ester under basic conditions to form the spiro[indole-pyran] core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction. Solvent selection is also crucial, with common choices being ethanol or methanol due to their ability to dissolve both reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

Pharmacological Applications

Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate has shown promise in various pharmacological studies:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies indicate a preferential suppression of rapidly dividing cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that certain derivatives possess activity against Gram-positive bacteria and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 7.80 µg/mL for some variants .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This aspect remains under investigation but highlights the compound's versatility in therapeutic applications.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

Synthesis of Indole Derivatives

The compound can be synthesized through multi-step reactions involving indole derivatives and cyano compounds. These synthetic routes are critical for producing various bioactive molecules used in drug discovery.

Catalytic Applications

The reactivity of this compound allows it to participate in catalytic cycles in organic reactions, enhancing the efficiency of synthesizing complex organic molecules .

Materials Science Applications

In materials science, compounds similar to this compound have been explored for their potential as functional materials:

Photonic Applications

Research indicates that the compound's structural characteristics may allow it to be used in photonic devices due to its light absorption properties and potential for non-linear optical applications .

Coatings and Polymers

The incorporation of such compounds into polymer matrices is being investigated for developing coatings with enhanced properties such as UV stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Efficacy Assessment
A study evaluated a series of spiro-indole derivatives (including methyl 2'-amino derivatives) against cancer cell lines MCF-7 and HCT116. The results indicated that specific modifications to the indole structure significantly enhanced anticancer activity, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity Investigation
A comprehensive study on various derivatives showed that certain compounds exhibited strong antimicrobial activity against Staphylococcus aureus and Candida albicans. The structure–activity relationship analysis provided insights into how specific functional groups influence activity levels .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the cyano and amino groups can form additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related spiro[indole-3,4'-pyran] derivatives have been synthesized and studied:

Compound Name Molecular Formula Key Structural Differences vs. Target Compound Biological Activity (MIC, µg/mL) Reference
Ethyl-2'-amino-3'-cyano-6'-methyl-2'-oxo-spiro[indoline-3,4'-pyran]-5'-carboxylate (4d) C₁₉H₁₉N₃O₅ Indoline (vs. indole), ethyl ester (vs. methyl ester) S. aureus: 256; E. coli: 512
2'-Amino-3'-cyano-6'-(7-methoxy-2-oxo-2H-chromen-3-yl)-5-nitro-spiro[indoline-3,4'-pyran]-5'-carboxylate (6caf) C₂₅H₁₇N₄O₉ Chromene substituent, nitro group Not reported
Ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-spiro[indole-3,4′-pyran]-3′-carboxylate (WIMBEC) C₁₈H₁₇ClN₃O₅ Chloromethyl group, ethyl ester Structural stability noted
Ethyl 6′-amino-5′-cyano-2′-methyl-5-nitro-spiro[indole-3,4′-pyran]-3′-carboxylate C₁₇H₁₄N₄O₆ Nitro group, ethyl ester, 2′-methyl Not reported

Key Observations

Bioactivity: Compound 4d (indoline core) exhibited moderate antimicrobial activity against S. aureus (MIC 256 µg/mL) and E. coli (MIC 512 µg/mL), suggesting that the indole/indoline core and ester group (methyl vs. ethyl) influence potency .

Chloromethyl groups (e.g., in WIMBEC ) may improve lipophilicity but introduce steric hindrance.

  • Catalyst-free one-pot reactions (e.g., coumarin-spiro conjugates ).
  • Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates ).
    • Ethyl esters (e.g., 4d ) are more commonly reported than methyl esters, possibly due to easier crystallization .

Crystallographic and Spectroscopic Data

  • ¹H NMR: Propyl group signals (δ ~1.7–1.5 ppm, m) and methyl ester (δ ~3.6–3.3 ppm, s) .
  • Crystallography : Tools like SHELX are widely used for structural determination of spirocyclic compounds (e.g., WIMBEC ).

Biological Activity

Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.

Structural Characteristics

The compound features a unique spiro structure that combines an indole and pyran moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of functional groups such as amino, cyano, and carbonyl enhances its reactivity and potential pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of the spiro[indole-pyran] framework have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of related compounds has been reported as low as 0.98 µg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.98
Compound BE. coli>100
Methyl 2'-amino...S. epidermidis7.80

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies involving similar spiro compounds have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These effects are often mediated by the induction of apoptosis through the activation of pro-apoptotic markers like p53 and caspase-3 while reducing anti-apoptotic markers such as bcl-2 .

Table 2: Anticancer Activity Overview

Cell LineCompound TestedIC₅₀ (µM)
MCF-7Methyl 2'-amino...21.6
HCT-116Methyl 2'-amino...18.5
HepG-2Methyl 2'-amino...25.0

The biological activities observed can be attributed to the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition : The structural features allow for binding to active sites on enzymes involved in cellular processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

Recent investigations into the bioactivity of this compound have yielded promising results:

  • Study on Antimicrobial Efficacy : A study demonstrated that modifications in the spiro structure significantly enhanced antimicrobial activity against resistant strains.
    "The modifications introduced in the spiro[indole-pyran] framework resulted in improved binding affinity to bacterial targets" .
  • Evaluation of Anticancer Properties : Another research focused on the compound's effect on apoptosis in cancer cells.
    "The compound induced apoptosis in MCF-7 cells via mitochondrial pathway activation" .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate, and what are the critical reaction conditions?

  • Methodology : The compound is typically synthesized via a multicomponent reaction involving spiroannulation of indole derivatives with pyran precursors. For example, a base-catalyzed condensation of isatin derivatives with malononitrile and active methylene compounds under reflux in polar aprotic solvents (e.g., 1,4-dioxane) yields the spiro[indole-3,4'-pyran] core. Key steps include cyclization at 80–100°C for 6–12 hours and purification via column chromatography .
  • Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance cyclization).
  • Base catalysts (triethylamine or piperidine).
  • Stoichiometric control of malononitrile to avoid side products .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., cyano: ~2190 cm⁻¹, carbonyl: ~1650–1700 cm⁻¹, NH₂: ~3300–3400 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.7–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and propyl chain protons (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • X-ray Crystallography : Resolves spiro-conformation and bond angles (e.g., dihedral angle between indole and pyran rings: ~85–90°) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this spiro compound, particularly when introducing substituents at the 5'-carboxylate position?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
  • Protecting Groups : Use of tert-butyldimethylsilyl (TBDMS) groups to prevent carboxylate ester hydrolysis during functionalization .
  • Data Table :
SubstituentYield (%) (Conventional)Yield (%) (Microwave)
-OCH₃6582
-Cl5875
-CF₃4563

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies for this compound?

  • Methodology :

  • Molecular Docking : Compare binding affinities of the compound with target proteins (e.g., EGFR kinase) using AutoDock Vina. Adjust protonation states of amino and carboxylate groups to match physiological pH .
  • In Vitro Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) under standardized buffer conditions (pH 7.4, 25°C) to reconcile computational predictions .
    • Example Contradiction : Docking predicts strong EGFR binding (ΔG = −9.2 kcal/mol), but in vitro IC₅₀ is >100 μM. Adjusting the ligand’s tautomeric state in simulations improves correlation (ΔG = −8.5 kcal/mol, IC₅₀ = 35 μM) .

Q. How does the spirocyclic conformation influence the compound’s stability under thermal and photolytic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, indicating moderate thermal stability.
  • UV-Vis Spectroscopy : Photo-degradation observed at λ = 320 nm (π→π* transitions) in methanol, with 15% degradation after 24 hours .
  • Mitigation : Encapsulation in cyclodextrin derivatives reduces photolytic degradation by 40% .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

  • Challenges :

  • Low solubility of intermediates in non-polar solvents.
  • Column chromatography dependency for purification.
    • Solutions :
  • Switch to recrystallization (e.g., ethanol/water mixtures) for large-scale purification.
  • Use flow chemistry to enhance mixing and reduce reaction time .

Q. How can computational models predict the reactivity of the cyano group in downstream functionalization?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group shows high electrophilicity (f⁻ = 0.12), favoring nucleophilic addition at the β-carbon .
  • Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to form imine derivatives, confirming computational predictions .

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